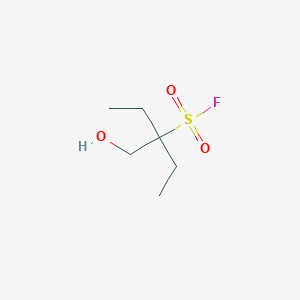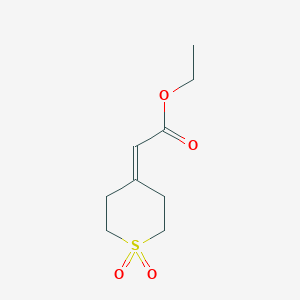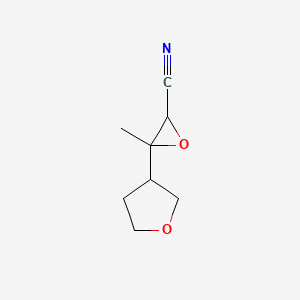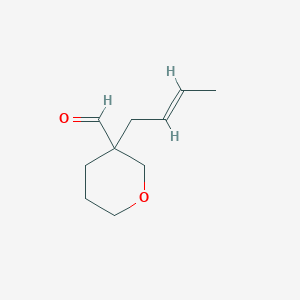
2-(Dimethylamino)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H12ClN3 It is commonly used in various scientific research applications due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanimidamide hydrochloride typically involves the reaction of dimethylamine with ethyl chloroformate, followed by the addition of ammonium chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Reaction of Dimethylamine with Ethyl Chloroformate: This step involves the formation of an intermediate compound, which is then reacted with ammonium chloride.
Addition of Ammonium Chloride: The intermediate compound is treated with ammonium chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(Dimethylamino)ethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethanethiol hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(Dimethylamino)ethanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H12ClN3 |
|---|---|
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3,(H3,5,6);1H |
Clé InChI |
MJXGGCPOIXMRRV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)

![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)





![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)




